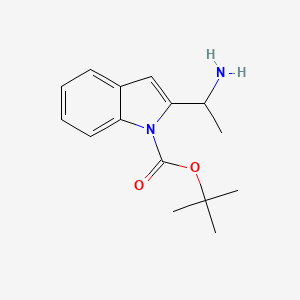

![molecular formula C13H11ClN4 B11857320 4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857320.png)

4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

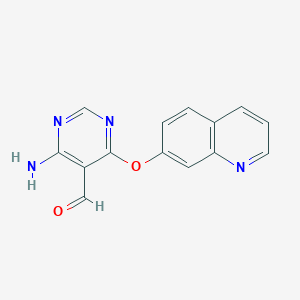

4-Cloro-1-(3,4-dimetilfenil)-1H-pirazolo[3,4-d]pirimidina es un compuesto heterocíclico que pertenece a la clase de pirazolopirimidinas. Estos compuestos son conocidos por sus diversas actividades biológicas y se utilizan a menudo en química medicinal para el desarrollo de agentes terapéuticos.

Métodos De Preparación

La síntesis de 4-cloro-1-(3,4-dimetilfenil)-1H-pirazolo[3,4-d]pirimidina típicamente involucra reacciones de varios pasos a partir de precursores fácilmente disponibles. Un método común incluye los siguientes pasos:

Formación del anillo de pirazol: Esto se puede lograr haciendo reaccionar hidrazina con una dicetona apropiada.

Ciclización para formar el núcleo de pirazolopirimidina: El intermedio de pirazol se hace reaccionar luego con un derivado de amida o guanidina adecuado en condiciones de ciclización.

Introducción del grupo cloro: La cloración se puede realizar utilizando reactivos como oxicloruro de fósforo.

Unión del grupo dimetilfenil: Este paso a menudo implica una reacción de acoplamiento de Suzuki-Miyaura, donde el núcleo de pirazolopirimidina se acopla con un ácido bórico dimetilfenil en presencia de un catalizador de paladio

Los métodos de producción industrial pueden implicar la optimización de estos pasos para mejorar el rendimiento y la escalabilidad, a menudo utilizando la síntesis asistida por microondas o la síntesis asistida por ultrasonidos para mejorar las velocidades de reacción y la eficiencia .

Análisis De Reacciones Químicas

4-Cloro-1-(3,4-dimetilfenil)-1H-pirazolo[3,4-d]pirimidina experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: El grupo cloro se puede sustituir con otros nucleófilos en condiciones adecuadas, como el uso de metóxido de sodio para formar derivados de metoxilo.

Oxidación y reducción: El compuesto se puede oxidar o reducir para formar diferentes grupos funcionales, dependiendo de los reactivos utilizados.

Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento de Suzuki-Miyaura para formar enlaces carbono-carbono con otros grupos aromáticos o alifáticos.

Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de paladio, ácidos bóricos y varios nucleófilos. Los principales productos formados dependen de las condiciones específicas de la reacción y la naturaleza de los sustituyentes introducidos .

Aplicaciones Científicas De Investigación

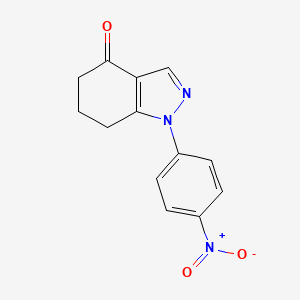

4-Cloro-1-(3,4-dimetilfenil)-1H-pirazolo[3,4-d]pirimidina tiene varias aplicaciones de investigación científica:

Química medicinal: Se utiliza en el desarrollo de inhibidores de quinasas, que son vitales en el tratamiento del cáncer y otras enfermedades.

Estudios biológicos: El compuesto ha mostrado potencial en la actividad anticancerígena, particularmente contra líneas celulares de cáncer renal.

Investigación química: Sirve como un bloque de construcción para la síntesis de compuestos heterocíclicos más complejos, que se estudian por sus propiedades farmacológicas.

Mecanismo De Acción

El mecanismo de acción de 4-cloro-1-(3,4-dimetilfenil)-1H-pirazolo[3,4-d]pirimidina implica su interacción con objetivos moleculares específicos, como las quinasas. Al unirse al sitio activo de estas enzimas, el compuesto puede inhibir su actividad, lo que lleva a la supresión de la proliferación celular y la inducción de apoptosis en las células cancerosas. Las vías exactas involucradas pueden variar según la quinasa específica que se dirija y el contexto celular .

Comparación Con Compuestos Similares

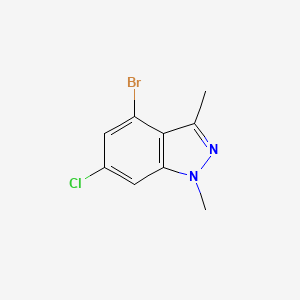

Compuestos similares a 4-cloro-1-(3,4-dimetilfenil)-1H-pirazolo[3,4-d]pirimidina incluyen otras pirazolopirimidinas con diferentes sustituyentes, como:

4-cloro-7H-pirrolo[2,3-d]pirimidina: Conocido por su uso en intermedios farmacéuticos.

4-cloro-5-(3,4-dimetilfenil)tieno[2,3-d]pirimidina: Otro compuesto heterocíclico con actividades biológicas similares.

La singularidad de 4-cloro-1-(3,4-dimetilfenil)-1H-pirazolo[3,4-d]pirimidina radica en su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica, lo que la convierte en un compuesto valioso para la investigación y el desarrollo específicos .

Propiedades

IUPAC Name |

4-chloro-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4/c1-8-3-4-10(5-9(8)2)18-13-11(6-17-18)12(14)15-7-16-13/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPZTFBTLQWOAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-4-methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11857265.png)

![2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11857278.png)

![8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane](/img/structure/B11857279.png)

![1-(2-Chlorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857305.png)

![Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate](/img/structure/B11857313.png)